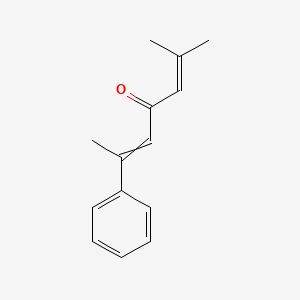

2-Methyl-6-phenylhepta-2,5-dien-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

76443-09-9 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-methyl-6-phenylhepta-2,5-dien-4-one |

InChI |

InChI=1S/C14H16O/c1-11(2)9-14(15)10-12(3)13-7-5-4-6-8-13/h4-10H,1-3H3 |

InChI Key |

ADMAFXNDPUFZPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C=C(C)C1=CC=CC=C1)C |

Origin of Product |

United States |

Overview of Dienone Classifications and Structural Motifs

Dienones are a class of organic compounds that contain both a ketone functional group and two carbon-carbon double bonds. The reactivity and properties of a dienone are largely dictated by the relative arrangement of these functional groups. Based on the positioning of the double bonds with respect to the carbonyl group, dienones are primarily classified into three categories: conjugated, cross-conjugated, and isolated.

Conjugated Dienones: In these molecules, the two double bonds and the carbonyl group form a continuous system of overlapping p-orbitals. This linear conjugation results in delocalized π-electrons across the system.

Cross-Conjugated Dienones: This class is characterized by a carbonyl group that is independently conjugated with two separate carbon-carbon double bonds, which are not in conjugation with each other. semanticscholar.org This structural motif leads to a unique electronic and reactive profile compared to their linearly conjugated counterparts. semanticscholar.org 2-Methyl-6-phenylhepta-2,5-dien-4-one is an example of an acyclic cross-conjugated dienone.

Isolated Dienones: In this type, the double bonds are separated from the carbonyl group and from each other by one or more sp³-hybridized carbon atoms, meaning there is no electronic conjugation between them.

The stability of these isomers generally follows the order: conjugated > isolated > cumulated, with conjugated dienes being the most stable due to resonance. acs.org

Table 1: Classification of Dienones

| Classification | Structural Motif Example | Description |

|---|---|---|

| Conjugated | C=C-C=C-C=O | Double bonds and carbonyl group form a single, continuous conjugated system. |

| Cross-Conjugated | C=C-C(=O)-C=C | Carbonyl group is conjugated with two non-conjugated double bonds. |

Academic Significance of Cross Conjugated Dienones in Organic Synthesis and Transformations

Strategies for Carbon-Carbon Bond Formation in Dienone Synthesis

The construction of the dienone backbone relies heavily on reactions that form carbon-carbon bonds with high efficiency and control. Methodologies such as Aldol (B89426) condensation and transition-metal catalyzed coupling reactions are fundamental to this process.

Aldol Condensation Approaches

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. iitk.ac.in The reaction involves the condensation of two carbonyl compounds—aldehydes or ketones—to form a β-hydroxyaldehyde or β-hydroxyketone, which can then be dehydrated to yield a conjugated enone. wikipedia.orgkhanacademy.org This two-step sequence of an aldol addition followed by dehydration is a powerful method for constructing the α,β-unsaturated ketone moiety characteristic of dienones. jove.com

The process is typically catalyzed by a base, which deprotonates the α-hydrogen of one carbonyl compound to generate a nucleophilic enolate ion. iitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of a second molecule, forming the initial aldol addition product. wikipedia.orgsigmaaldrich.com Subsequent heating or acid/base catalysis eliminates a molecule of water to create the double bond conjugated to the carbonyl group. khanacademy.org

In a "crossed" aldol condensation, two different carbonyl compounds are used. wikipedia.org To achieve a single desired product and avoid a mixture, one of the carbonyl compounds should ideally lack α-hydrogens, making it non-enolizable. wikipedia.org For the synthesis of dienone systems, a ketone's enolate can be reacted with an aldehyde to build the carbon chain.

| Reactant 1 (Enolizable) | Reactant 2 (Electrophile) | Catalyst | Product Type |

| Ketone (e.g., Acetone) | Aldehyde (e.g., Benzaldehyde) | Base (NaOH, KOH) or Acid | α,β-Unsaturated Ketone |

| Aldehyde | Another Aldehyde | Base or Acid | α,β-Unsaturated Aldehyde |

This table illustrates typical pairings in a crossed Aldol condensation for the synthesis of unsaturated carbonyl compounds.

Transition-Metal Catalyzed Coupling Reactions (e.g., Sonogashira coupling)

Transition-metal catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C bonds. thermofisher.comresearchgate.net These reactions, pioneered by Nobel laureates Suzuki, Heck, and Negishi, offer a powerful means to connect different carbon fragments with high precision. thermofisher.commdpi.com Palladium-based catalysts are particularly prominent due to their high activity, selectivity, and tolerance for a wide range of functional groups. researchgate.netmdpi.com

Among these methods, the Sonogashira cross-coupling reaction is especially relevant. It creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst along with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be performed under mild conditions, making it suitable for synthesizing complex molecules, including pharmaceuticals and natural products. wikipedia.org For the synthesis of a dienone like this compound, the Sonogashira coupling could be used to attach the phenyl group to the heptadienone backbone.

The general catalytic cycle involves two interconnected cycles for palladium and copper. youtube.com Key steps include the oxidative addition of the palladium catalyst to the aryl/vinyl halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the active palladium catalyst. youtube.com

| Component | Function / Example | Reference |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | youtube.com |

| Co-catalyst | Copper(I) salt (e.g., CuI) | organic-chemistry.orgresearchgate.net |

| Substrate 1 | Terminal Alkyne (R-C≡CH) | wikipedia.org |

| Substrate 2 | Aryl or Vinyl Halide (Ar-X, X=I, Br, Cl) | wikipedia.orgyoutube.com |

| Base | Amine (e.g., Et₃N, Piperidine) | organic-chemistry.org |

| Solvent | THF, Diethyl ether, DMF | youtube.com |

This table outlines the essential components for a typical Sonogashira cross-coupling reaction.

Cycloaddition and Annelation Routes to Dienone Systems

Cycloaddition and annelation reactions provide sophisticated pathways to construct cyclic structures, which can serve as precursors to dienones or as complex analogues. These methods build rings through concerted or stepwise processes, offering access to molecular architectures that are otherwise difficult to synthesize.

Cyclopentannelation via Enamine Chemistry (e.g., Domino 3-Aza Claisen/Mannich Reactions)

Enamine chemistry offers a powerful alternative to enolate chemistry for the functionalization of carbonyl compounds. Enamines, formed from the condensation of a ketone or aldehyde with a secondary amine, are neutral enol equivalents that exhibit nucleophilicity at the α-carbon. scripps.edu This reactivity is central to cyclopentannelation (the formation of a five-membered ring).

A notable strategy involves a domino reaction, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. epfl.ch A domino sequence combining a 3-Aza Claisen rearrangement and a Mannich reaction can be employed to construct functionalized pyrrolidine (B122466) rings, which are nitrogen-containing five-membered heterocycles. While not a direct route to carbocyclic dienones, these heterocyclic systems are important structural analogues. The Ireland-Claisen rearrangement, a related transformation, can also be part of a domino sequence to produce highly functionalized cyclic systems. nih.gov

Dioxolane Ester Alkylation Followed by Intramolecular Wittig Reactions

This multi-step sequence is a powerful method for constructing cyclic alkenes. The Wittig reaction is a renowned method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmdpi.commasterorganicchemistry.com When the ylide and the carbonyl are part of the same molecule, an intramolecular Wittig reaction can occur, leading to the formation of a cyclic product.

The synthesis begins with a substrate containing both an ester and a protected carbonyl group, such as a dioxolane. The ester can be alkylated to introduce a side chain that contains a phosphonium salt precursor. Following deprotection of the carbonyl and generation of the ylide with a strong base, the intramolecular cyclization proceeds. organic-chemistry.org This strategy is particularly useful for creating five- or six-membered rings containing a double bond, which can be key structural features in dienone analogues. Stabilized ylides (where the carbon is attached to an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

| Step | Description | Key Reagents |

| 1. Protection | A carbonyl group is protected as a dioxolane to prevent it from reacting prematurely. | Ethylene glycol, acid catalyst |

| 2. Alkylation | An ester group on the same molecule is alkylated to introduce the phosphonium salt precursor. | Alkyl halide, Base (e.g., LDA) |

| 3. Ylide Formation | The phosphonium salt is treated with a strong base to form the nucleophilic ylide. | Strong Base (e.g., n-BuLi, NaH) |

| 4. Deprotection & Cyclization | The protecting group is removed, and the now-free carbonyl reacts with the ylide in an intramolecular fashion to form the ring. | Acid (for deprotection) |

This table breaks down the key stages of the Dioxolane Ester Alkylation/Intramolecular Wittig reaction sequence.

Photochemical Cycloaddition Reactions (e.g., [2+2]-Cycloadditions)

Photochemical reactions provide unique pathways to molecular structures that are often difficult to access through thermal methods. nih.gov The photochemical [2+2] cycloaddition is a powerful reaction for synthesizing four-membered cyclobutane (B1203170) rings by reacting two molecules containing C=C double bonds under the influence of light. libretexts.orgacs.org

This reaction is particularly useful in the synthesis of complex molecules because the resulting strained cyclobutane rings can be subsequently opened through various ring-opening reactions to generate larger, more functionalized structures. nih.gov The cycloaddition of a 1,3-diene to an alkene can produce a vinylcyclobutane, a versatile intermediate for further synthetic transformations. nih.gov The use of visible light photocatalysis, often employing transition metal complexes as sensitizers, makes these reactions compatible with sensitive functional groups that might be degraded by high-energy UV radiation. nih.gov

These cycloadditions can be highly stereoselective, providing a reliable method for controlling the three-dimensional arrangement of atoms in the product. nih.gov The resulting cycloadducts can be key intermediates en route to natural products and other complex organic targets. mdpi.com

| Reaction Type | Reactants | Energy Source | Primary Product | Potential Application |

| Intermolecular [2+2] | 1,3-Diene + Alkene | UV or Visible Light (with sensitizer) | Vinylcyclobutane | Intermediate for ring-expansion or fragmentation to acyclic systems. |

| Intramolecular [2+2] | Molecule with two C=C bonds | UV or Visible Light (with sensitizer) | Bicyclic system with a cyclobutane ring | Construction of complex polycyclic frameworks. |

This table summarizes variants of the photochemical [2+2] cycloaddition reaction relevant to complex molecule synthesis.

Asymmetric Synthesis and Stereochemical Control in Dienone Construction

Achieving stereochemical control is a paramount objective in modern organic synthesis, as the spatial arrangement of atoms in a molecule dictates its biological and material properties. For dienones that can exist as various stereoisomers, methods that selectively produce a single desired isomer are of high value.

The enantioselective synthesis of dienones and their precursors can be achieved through the use of chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. Both metal-based catalysts and organocatalysts have proven effective in this regard.

Chiral phosphines are a cornerstone of asymmetric catalysis, often employed as ligands for transition metals like palladium, gold, and nickel. nih.govorganic-chemistry.orgrsc.org For instance, the asymmetric addition of nucleophiles to β-substituted enones, a key structural component of the target dienone, can be catalyzed by chiral pincer-palladium complexes, yielding products with excellent enantioselectivity (up to 99% ee). organic-chemistry.org Ferrocenyl phosphine (B1218219) ligands, known for their versatility, have also been successfully applied in a wide range of asymmetric metal-catalyzed transformations, including those used in gold(I) catalysis for enyne cyclizations. nih.gov The design of these ligands often involves creating a "chiral pocket" that directs the substrate's approach to the metal center, thereby controlling the stereochemical outcome. nih.gov

Enzymatic catalysis offers another powerful route for asymmetric synthesis. mdpi.com Biocatalysts like ω-transaminases can be used in dynamic kinetic resolution processes to produce enantiomerically enriched intermediates that can be further elaborated into chiral dienones. mdpi.com The modular nature of combining different enzymes, such as carboligases and alcohol dehydrogenases, allows for the stereoselective synthesis of all possible stereoisomers of a target molecule, such as 1,2-diols, which can serve as chiral building blocks. researchgate.net

Below is a table summarizing representative chiral catalysts applicable to the synthesis of chiral enones and related structures.

| Catalyst Type | Example Ligand/Catalyst | Metal Center | Typical Reaction | Ref. |

| Pincer Complex | (S,S)-Pincer-Palladium Complex | Palladium | Asymmetric Conjugate Addition | organic-chemistry.org |

| Ferrocenyl Phosphine | (R,Sp)-(PPFA) | Gold(I) | Enyne Cycloaddition | nih.gov |

| Organocatalyst | Cinchona-derived catalyst | Metal-Free | Asymmetric Isomerization | mdpi.com |

| Biocatalyst | ω-Transaminase (e.g., ATA-117) | Metal-Free | Enantioselective Amination | mdpi.com |

Beyond enantioselectivity, controlling the geometry of the carbon-carbon double bonds (diastereoselectivity) is crucial in dienone synthesis. The stereoselective construction of 1,3-dienes is typically achieved through methods that form C(sp²)–C(sp²) bonds with a high degree of geometric control. nih.gov

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. nih.gov Reactions such as the Suzuki and Negishi couplings allow for the stereospecific coupling of pre-functionalized vinyl partners. For example, the four possible stereoisomers of a dienone precursor could be selectively prepared by choosing the appropriate (E) or (Z) isomers of the vinyl halide and vinyl organometallic coupling partners. nih.gov Heck-type reactions, which couple a vinyl halide with an alkene, also offer a route to stereodefined dienes. nih.gov

Olefination reactions provide another classic yet effective approach. While some olefination methods yield mixtures of isomers, modern variations offer high stereoselectivity. The Julia olefination and its modifications, for instance, are well-established methods for producing (E)-alkenes with high selectivity. researchgate.net Recent developments have also focused on stereoselective routes starting from N-allylhydrazones, which can be converted into dienes with high (E)-stereoselectivity for a variety of substrates. researchgate.net

The following table outlines several methods for the stereoselective synthesis of dienes.

| Method | Description | Typical Selectivity | Ref. |

| Negishi Coupling | Pd- or Ni-catalyzed coupling of an organozinc reagent with an organohalide. | High stereospecificity, dependent on starting material geometry. | nih.gov |

| Suzuki Coupling | Pd-catalyzed cross-coupling of an organoboron compound with a vinyl halide. | High stereospecificity. | nih.gov |

| Heck Reaction | Pd-catalyzed reaction of an unsaturated halide with an alkene. | Generally favors the (E)-isomer. | nih.gov |

| N-Allylhydrazone Route | Reaction of aldehydes with N-allylhydrazine derivatives followed by elimination. | High (E)-stereoselectivity. | researchgate.net |

Green Chemistry Approaches and Process Intensification in Dienone Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net This involves strategies like using alternative energy sources, minimizing solvent use, and improving atom economy. rsc.orgnih.govrsc.org

Microwave-assisted synthesis (MAS) has emerged as a key technology for process intensification in organic chemistry. mdpi.com By using microwave irradiation, chemical reactions can be heated rapidly and efficiently, leading to dramatic reductions in reaction times, increased product yields, and often higher product purity compared to conventional heating methods. nih.govnih.gov

For the synthesis of a dienone like this compound, which could be formed via a condensation reaction, microwave heating can be particularly advantageous. For example, the synthesis of indole (B1671886) derivatives via Pd-catalyzed heterocyclization showed significantly improved yields and shorter reaction times under microwave irradiation (e.g., 90% yield in 1 hour) compared to conventional heating (73% yield in 16 hours). mdpi.com This rapid, "in-core" heating is beneficial for many organic transformations, including the formation of enones and other heterocyclic scaffolds. mdpi.comnih.gov

A comparison of conventional vs. microwave heating for a representative organic synthesis is presented below.

| Reaction | Heating Method | Solvent | Time | Yield | Ref. |

| Synthesis of Indole 24 | Conventional (Oil Bath) | DMF | 16 h | 73% | mdpi.com |

| Synthesis of Indole 24 | Microwave Irradiation | DMF | 1 h | 90% | mdpi.com |

| Synthesis of Benzamide 3a | Conventional (Reflux) | Methanol | 2 h | 50% | nih.gov |

| Synthesis of Benzamide 3a | Microwave Irradiation | Methanol | 3 min | 65% | nih.gov |

A core tenet of green chemistry is the reduction of solvent use and the minimization of waste. nih.gov Solvents are a major contributor to the environmental impact of chemical processes. Therefore, developing solvent-free reaction conditions or using environmentally benign solvents like water or ethanol (B145695) is highly desirable. rsc.orgrsc.org

The synthesis of dienones can often be adapted to greener conditions. For example, multicomponent reactions, which combine three or more reactants in a single step to form a complex product, inherently improve atom economy and reduce waste. Performing such reactions in water, where possible, further enhances their green credentials. rsc.org Catalyst choice is also critical; using small amounts of a recyclable, non-toxic catalyst is preferable to using stoichiometric reagents that generate large amounts of waste. nih.gov For instance, the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines to afford N,N′-dialkyl-p-phenylenediamines proceeds at room temperature with high atom economy and water as the only by-product, exemplifying a green synthetic route. rsc.org

Precursor and Synthetic Intermediate Utility of the Dienone Scaffold

The this compound scaffold is a functionally rich structure that can serve as a versatile building block for the synthesis of more complex molecules. The conjugated dienone system contains multiple reactive sites that can be selectively targeted.

The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to Michael addition reactions, allowing for the introduction of a wide range of carbon and heteroatom nucleophiles. This reactivity is fundamental to the construction of complex carbocyclic and heterocyclic frameworks. mdpi.com Furthermore, the ketone carbonyl group can undergo nucleophilic attack or be converted into other functional groups. The diene moiety can participate in pericyclic reactions, most notably the Diels-Alder reaction, providing a powerful method for constructing six-membered rings with high stereocontrol. acs.org

Diazoacetoacetate enones, which share the enone feature, have been demonstrated as effective Michael acceptors in reactions that lead to the formation of diverse natural product-like scaffolds through subsequent catalytic dinitrogen extrusion. nih.gov Similarly, other versatile scaffolds like dithioles and Meldrum's acid derivatives showcase how a core structure can be elaborated into a vast array of complex products. youtube.comchemrxiv.org The dienone scaffold of this compound, with its combination of conjugated double bonds and a carbonyl group, represents a valuable template for combinatorial chemistry and the synthesis of biologically active compounds.

Mechanistic Investigations of 2 Methyl 6 Phenylhepta 2,5 Dien 4 One Reactivity

Fundamental Reaction Pathways of Dienone Systems

The reactivity of 2-Methyl-6-phenylhepta-2,5-dien-4-one is dominated by the presence of two α,β-unsaturated systems cross-conjugated at a central carbonyl group. This arrangement creates multiple electrophilic sites, making the molecule susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic Addition Reactions to the Cross-Conjugated System

Nucleophilic addition is a characteristic reaction for α,β-unsaturated carbonyl compounds. libretexts.org In a cross-conjugated system like this compound, a nucleophile can attack the electrophilic carbonyl carbon (a 1,2-addition) or one of the β-carbons (a 1,4-addition or Michael addition). libretexts.orgwikipedia.org The reaction pathway is influenced by whether the reaction is under kinetic or thermodynamic control.

The molecule possesses two distinct α,β-unsaturated moieties:

System A: The C4-C5-C6-Phenyl system.

System B: The C4-C3-C2-Methyl system.

Nucleophilic attack can occur at the carbonyl carbon (C4), the β-carbon at C2, or the β-carbon at C5. The presence of a phenyl group at C6 electronically influences System A, while the two methyl groups at C2 sterically hinder System B. Strong, "hard" nucleophiles like organolithium reagents tend to favor direct 1,2-addition to the carbonyl carbon. In contrast, "soft" nucleophiles, such as cuprates or enamines, typically favor 1,4-conjugate addition. The specific site of conjugate addition (C2 vs. C5) would be determined by the steric hindrance and the electronic effects of the substituents.

Electrophilic Transformations and Intermediate Species

Electrophilic addition reactions in dienones are initiated by the interaction of an electrophile with an electron-rich site. wikipedia.org For this compound, the most nucleophilic center is the oxygen atom of the carbonyl group. In the presence of an acid, this oxygen can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon and the entire conjugated system. openochem.org

This protonation generates a resonance-stabilized oxy-carbocation intermediate. The positive charge is delocalized across the carbon skeleton, including the α- and γ-carbons, making them susceptible to attack by weak nucleophiles. libretexts.org Electrophilic attack can also occur at the π-bonds of the dienone, particularly with strong electrophiles, leading to the formation of carbocationic intermediates. The stability of these intermediates dictates the final product, with more stable carbocations being favored. chemistrynotmystery.com For example, protonation of one of the double bonds would preferentially occur to form the most stable carbocation, likely a tertiary allylic cation. libretexts.org

Rearrangement Reactions Involving the Dienone Moiety

Rearrangement reactions are pivotal in organic synthesis for creating complex carbon skeletons. The most notable rearrangement involving a dienone moiety is the Dienone-Phenol rearrangement.

Dienone-Phenol Rearrangement: Acid-Catalyzed Isomerization and Aromatization

The Dienone-Phenol rearrangement is the acid-catalyzed conversion of a cyclohexadienone into a phenol (B47542). wikipedia.orgslideshare.net This reaction is a hallmark of cyclic dienone chemistry, particularly for 4,4-disubstituted cyclohexadienones. pw.live The primary driving force for this rearrangement is the significant energetic stabilization gained from the formation of an aromatic ring. ijrar.orgyoutube.com

It is crucial to note that this compound is an acyclic dienone. As such, it lacks the necessary cyclic framework to undergo the classic Dienone-Phenol rearrangement to form a phenolic product. The following discussion pertains to the mechanism as it occurs in the characteristic cyclohexadienone substrates.

Carbocationic Intermediates and Their Stabilization

The mechanism of the Dienone-Phenol rearrangement begins with the protonation of the carbonyl oxygen by an acid catalyst. pw.live This initial step forms a resonance-stabilized carbocation where the positive charge is delocalized. slideshare.net The key step of the rearrangement is a 1,2-shift of one of the substituent groups to an adjacent carbocationic center. ijrar.org This migration forms a new, often more stable, carbocation intermediate. Subsequent deprotonation from the hydroxyl group restores the aromaticity, yielding the final phenol product. pw.live The stability of the carbocation intermediates is a critical factor influencing the reaction pathway and the migratory aptitude of the substituents.

Migratory Aptitudes of Substituent Groups

When the two groups at the C4 position of a cyclohexadienone are different, one will preferentially migrate over the other. This preference is known as migratory aptitude. It is determined by the relative ability of the group to stabilize the positive charge in the transition state of the 1,2-shift. ijrar.org Groups that are better able to stabilize a positive charge, either through inductive effects or the formation of stabilized intermediates (like a phenonium ion for a phenyl group), will migrate more readily. slideshare.netstackexchange.com

The general order of migratory aptitude can vary depending on the specific reaction conditions, but a commonly observed trend is presented below. wikipedia.org

| Migrating Group | Relative Aptitude | Reason for Aptitude |

|---|---|---|

| Aryl (e.g., Phenyl) | High | Can stabilize positive charge via resonance (phenonium ion intermediate). |

| Vinyl | High | Maintains conjugation and delocalizes charge. |

| Hydride (H) | Medium | Small size and low activation energy for migration. |

| Alkyl (3° > 2° > 1° > Methyl) | Medium | Stabilizes positive charge through hyperconjugation and inductive effects. |

| Ester (COOEt) | Low | Electron-withdrawing nature destabilizes the transition state. |

Cope Rearrangement in Substituted Dienones

The Cope rearrangement is a thermally induced slideshare.netslideshare.net-sigmatropic rearrangement of a 1,5-diene. nrochemistry.commasterorganicchemistry.com This concerted reaction proceeds through a cyclic, chair-like transition state and results in the isomerization of the 1,5-diene. nrochemistry.comjk-sci.com The position of the equilibrium is determined by the relative thermodynamic stability of the starting material and the product. masterorganicchemistry.com The reaction is generally favored when it leads to a more highly substituted or conjugated double bond. jk-sci.commasterorganicchemistry.com

In the context of dienones such as this compound, which contains a 1,5-diene moiety within its structure, a Cope-type rearrangement is theoretically possible, particularly if a hydroxyl group is present at the C-4 position (transforming the ketone into an alcohol). This variant is known as the Oxy-Cope rearrangement. organic-chemistry.org The initial product of the Oxy-Cope rearrangement is an enol, which then tautomerizes to a thermodynamically stable carbonyl compound. This tautomerization step makes the Oxy-Cope rearrangement effectively irreversible and provides a strong driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org The anionic Oxy-Cope, where the hydroxyl group is deprotonated to form an alkoxide, proceeds at a dramatically faster rate. organic-chemistry.org

The stereospecificity of the Cope rearrangement is a key feature, arising from the highly ordered chair-like transition state. nrochemistry.com Substituents on the 1,5-diene framework influence both the reaction rate and the equilibrium position. For instance, phenyl substituents can stabilize the transition state and affect the product distribution. researchgate.net

| Reactant Type | Key Feature | Product Type | Driving Force |

|---|---|---|---|

| Substituted 1,5-hexadiene | Thermal activation | Isomeric 1,5-diene | Formation of a more stable alkene |

| 3-hydroxy-1,5-diene | Oxy-Cope Rearrangement | Unsaturated carbonyl compound | Irreversible enol-keto tautomerization organic-chemistry.org |

| cis-divinylcyclopropane | Strain-assisted Cope | Cycloheptadiene | Release of ring strain masterorganicchemistry.com |

Other Relevant Rearrangement Types in Dienone Chemistry

Beyond the Cope rearrangement, a significant reaction in dienone chemistry is the dienone-phenol rearrangement. wikipedia.org This is typically an acid-catalyzed reaction of cyclohexadienones that results in the formation of a stable, aromatic phenol. pw.liveslideshare.net The reaction is driven by the large thermodynamic gain associated with aromatization. ijrar.org

The mechanism involves the protonation of the carbonyl oxygen, which generates a carbocation. pw.live This is followed by a 1,2-shift of one of the substituent groups to an adjacent carbon. ijrar.orgscribd.com The relative migratory aptitude of the substituents often determines the final product structure. Generally, groups that can better stabilize a positive charge in the transition state migrate preferentially. wikipedia.org For example, the migratory aptitude often follows the order: phenyl > alkyl. wikipedia.org

While this compound is an acyclic dienone, analogous acid-catalyzed rearrangements involving carbocation intermediates and substituent migrations can occur, leading to various isomeric products, although the driving force of aromatization present in cyclohexadienones is absent. Other rearrangement types in dienone chemistry can include sigmatropic shifts and electrocyclic reactions, often initiated photochemically.

| Rearrangement | Typical Substrate | Conditions | Key Intermediate | Driving Force |

|---|---|---|---|---|

| Dienone-Phenol | 4,4-Disubstituted cyclohexadienone | Acid-catalyzed | Carbocation pw.live | Aromatization ijrar.org |

| Cope | 1,5-Diene system | Thermal | Concerted cyclic transition state masterorganicchemistry.com | Formation of a more stable isomer |

| Oxy-Cope | 3-hydroxy-1,5-diene | Thermal (or base for anionic) | Concerted cyclic transition state | Irreversible tautomerization organic-chemistry.org |

Photochemical Reactions and Excited State Dynamics of Dienones

Photoinduced Isomerization Processes (e.g., trans-cis Isomerization)

The absorption of ultraviolet or visible light by a dienone can promote the molecule to an electronically excited state. studylib.net One of the most common and efficient photochemical processes from this excited state is geometric isomerization around a carbon-carbon double bond (trans-cis or E/Z isomerization). researchgate.net In the ground state, a significant energy barrier restricts rotation around the double bond. However, in the excited state (either singlet or triplet), the bond order is reduced, which lowers the rotational barrier and allows for isomerization. studylib.net

Irradiation of a dienone like this compound can lead to a mixture of stereoisomers. acs.org The reaction typically proceeds until a photostationary state is reached, where the rates of the forward and reverse isomerization reactions become equal. The composition of this mixture depends on factors such as the excitation wavelength, the solvent, and the presence of photosensitizers. Lewis acids have been shown to influence the photoequilibrium, often shifting it toward the thermodynamically less stable Z-isomer. researchgate.net

| Condition | Effect on Isomer Ratio (E:Z) | Rationale |

|---|---|---|

| Direct Irradiation | Depends on molar absorptivities and quantum yields | Reversible isomerization leads to a steady state. researchgate.net |

| Triplet Sensitization | Can favor the thermodynamically less stable isomer | Energy transfer populates the triplet state, which may decay to a different ground state ratio. |

| Presence of Lewis Acids | Shifts equilibrium toward the Z-isomer | Selective excitation of the more strongly absorbing E-complex and more efficient isomerization. researchgate.net |

Intramolecular Photoinduced Cyclization Pathways

Upon photoexcitation, dienones can undergo a variety of intramolecular cyclization reactions. A common pathway is the [2+2] photocycloaddition, where a carbon-carbon double bond reacts with another unsaturated moiety within the same molecule to form a cyclobutane (B1203170) ring. nih.gov In the case of dienones, this can lead to the formation of bridged or fused bicyclic systems. acs.org These reactions can be highly regioselective and stereoselective.

For example, intramolecular [2+2] cycloadditions of dienones have been promoted through sensitization using catalysts, achieving efficient reactions under visible light irradiation. acs.org These processes can yield complex bridged benzobicycloheptanone products with excellent regioselectivity. acs.org Another potential pathway is photoreductive cyclization, which can occur in the presence of a hydrogen donor. researchgate.net

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Intramolecular [2+2] Photocycloaddition | Cycloaddition between two double bonds within the molecule. nih.gov | Bicyclic or bridged structures containing a cyclobutane ring. |

| Photoreductive Cyclization | Cyclization accompanied by a reduction, often involving a hydrogen donor. researchgate.net | Cyclic alcohols or ketones. |

| Electrocyclic Ring Closure | Concerted ring formation involving the pi system. | Cyclic isomers. |

Diradical Intermediates and Their Evolution

Many of the photochemical reactions of dienones proceed through the formation of diradical (or biradical) intermediates. studylib.netnih.gov These species contain two unpaired electrons and are typically formed from the triplet excited state of the ketone. msu.edu A common pathway to a diradical intermediate is the Norrish Type I reaction, which involves the homolytic cleavage of the carbon-carbon bond adjacent (alpha) to the carbonyl group (α-cleavage). youtube.com

Once formed, these diradical intermediates are highly reactive and can undergo several subsequent reactions that lead to the final products. nih.gov Possible evolutionary pathways for a diradical include:

Intramolecular recombination: The two radical centers can form a new bond, leading to cyclization, as seen in the formation of cyclobutane derivatives. msu.edu

Disproportionation: A hydrogen atom can be transferred from one radical center to another, resulting in the formation of two new stable molecules, often an alkene and a ketene (B1206846) or an enal. researchgate.net

Hydrogen abstraction: The diradical can abstract a hydrogen atom from the solvent or another molecule, leading to a monoradical that can then undergo further reactions. nih.gov

Fragmentation: The diradical can break apart into smaller radical fragments or stable molecules.

The specific pathway taken by the diradical intermediate is dependent on the structure of the dienone, the solvent, and the reaction conditions. nih.gov The detection and characterization of these transient intermediates are often accomplished using techniques like transient spectroscopy. studylib.net

| Evolution Pathway | Description | Typical Product(s) |

|---|---|---|

| Recombination/Cyclization | Bond formation between the two radical centers. | Cyclic ketones, bicyclic compounds. msu.edu |

| Disproportionation | Intramolecular hydrogen atom transfer. | Unsaturated aldehydes, ketenes. researchgate.net |

| Fragmentation | Cleavage of C-C bonds to form smaller species. | Alkenes, carbon monoxide. |

| Hydrogen Abstraction | Reaction with a hydrogen donor (e.g., solvent). | Saturated or partially saturated monoradicals. nih.gov |

Catalytic Activation and Transformation of Dienones

The reactivity of dienones, such as this compound, can be significantly enhanced and controlled through the use of transition metal and organocatalysts. These catalysts activate the dienone system, facilitating a variety of transformations that would otherwise be difficult to achieve. Catalytic activation can proceed through several mechanisms, including Lewis acid activation of the carbonyl group, coordination to the π-systems of the double bonds, or the formation of reactive intermediates. This section explores several key catalytic strategies for the transformation of dienones, focusing on chiral catalysis for asymmetric additions, gold(I)-catalyzed cycloisomerizations, and various copper(II)-catalyzed reactions.

Chiral Catalysis in Asymmetric Additions (e.g., 1,6-Addition)

Asymmetric catalysis provides a powerful method for the synthesis of enantioenriched compounds from prochiral substrates like this compound. The extended conjugation in this dienone allows for nucleophilic attack not only at the carbonyl carbon (1,2-addition) or the β-position (1,4-addition) but also at the remote δ-position (1,6-addition). Chiral catalysts can control the stereochemical outcome of these additions, leading to the formation of specific stereoisomers. nih.govnih.gov

Organocatalysis is a prominent strategy for these transformations. Chiral secondary amines, for example, can react with the dienone to form a chiral iminium ion intermediate. This activation lowers the LUMO of the dienone system, facilitating the attack of nucleophiles. The steric environment created by the chiral catalyst directs the nucleophile to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov Chiral phosphoric acids and chiral aldehydes are other classes of organocatalysts that have proven effective in promoting asymmetric conjugate additions. nih.govmdpi.com

In a typical 1,6-addition reaction involving this compound, a nucleophile is added to the C6 position. A chiral catalyst, such as a derivative of BINOL or a cinchona alkaloid, can orchestrate this addition to proceed with high enantioselectivity. mdpi.com For instance, the reaction of an amino acid derivative with a para-quinone methide, a system analogous to the dienone, can be directed diastereodivergently by using different chiral aldehyde catalysts, yielding either syn- or anti-products with high stereocontrol. nih.gov This catalyst-controlled diastereodivergence highlights the sophisticated level of selectivity achievable. nih.gov

Below is a table summarizing catalyst systems often employed in asymmetric conjugate additions to unsaturated systems.

| Catalyst Type | Example Catalyst | Nucleophile Class | Reaction Type | Expected Outcome |

| Organocatalyst (Amine) | Diarylprolinol Silyl Ether | Malonates, Nitroalkanes | 1,6-Addition | High enantioselectivity |

| Organocatalyst (Acid) | Chiral Phosphoric Acid | Indoles, Pyrroles | Friedel-Crafts Alkylation | Formation of chiral C-C bond |

| Organocatalyst (Aldehyde) | BINOL-derived Aldehyde | Amino Acid Derivatives | 1,6-Addition | Diastereoselective and enantioselective |

Copper(II)-Catalyzed Reactions (e.g., Olefin Migration, Aminofluorination, Prins Cyclization)

Copper catalysts are versatile and cost-effective tools for a wide range of organic transformations. Copper(II) salts, in particular, can act as Lewis acids to activate substrates or participate in redox cycles to mediate reactions. For a substrate like this compound, Cu(II) catalysis could enable several important transformations.

Olefin Migration and Prins Cyclization: Copper(II) triflate (Cu(OTf)₂) in the presence of bis-phosphine ligands has been shown to catalyze the tandem olefin migration and Prins cyclization of certain unsaturated alcohols with aldehydes. researchgate.net In a related scenario, the dienone could undergo a Cu(II)-catalyzed isomerization. The Prins reaction itself involves the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.org A Cu(II) catalyst can act as the Lewis acid to activate the aldehyde, facilitating its reaction with one of the double bonds in the dienone. This could initiate a cyclization cascade, particularly if an intramolecular reaction is possible or if a suitable external nucleophile is present to trap the resulting carbocationic intermediate. nih.govnih.gov The stereochemical outcome of Prins cyclizations is often controlled by the preference for chair-like transition states. nih.gov

Aminofluorination: Copper-catalyzed aminofluorination of dienes is a powerful method for the synthesis of fluorinated nitrogen-containing heterocycles. rsc.orgamanote.com This reaction involves the simultaneous introduction of a nitrogen and a fluorine atom across a double bond. For this compound, a copper-mediated intramolecular aminofluorination could be envisioned if a tethered nitrogen nucleophile were present in the molecule. rsc.org More generally, intermolecular three-component reactions involving an amine source, a fluoride (B91410) source, and the dienone could be developed. nih.gov These reactions often proceed with high regio- and site-selectivity, for example, favoring 1,2-addition over 1,4-addition in conjugated dienes. nih.govduke.edu A plausible mechanism involves the generation of a nitrogen-centered radical by the Cu(II) species, which then adds to an alkene. mdpi.com

The following table summarizes potential Copper(II)-catalyzed reactions applicable to dienone systems.

| Reaction Type | Catalyst System | Reagents | Potential Product |

| Prins Cyclization | Cu(OTf)₂ / Ligand | Aldehyde | Tetrahydropyran derivative |

| Aminofluorination | Copper(II) salt | Amine source, Fluoride source (e.g., AgF) | β-Fluoro amine derivative |

| Amino Oxygenation | Cu(OAc)₂ | O-Acylhydroxylamine, Carboxylic Acid | 1,2-Amino alcohol derivative |

| Aminoazidation | Copper(II) salt | Amine source, Azidoiodinane | 1,2-Diamino derivative |

Spectroscopic and Computational Approaches in Dienone Research

Elucidation of Dienone Structure and Stereochemistry

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties. For dienones such as 2-Methyl-6-phenylhepta-2,5-dien-4-one, a combination of spectroscopic techniques provides a comprehensive picture of its atomic arrangement, conformation, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its carbon skeleton and the environment of each proton.

Although a specific experimental spectrum for this compound is not detailed in publicly available literature, the expected chemical shifts can be predicted based on its structure.

Expected ¹H and ¹³C NMR Data for this compound:

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | --- | ~190-200 |

| Phenyl (C₆H₅) | ~7.2-7.5 | ~125-140 |

| Vinylic (=CH) | ~6.0-7.0 | ~120-150 |

This is an interactive data table. Users can sort and filter the data.

The analysis of coupling constants between protons would reveal connectivity, while advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would provide insight into the through-space proximity of protons, allowing for a detailed conformational analysis of the flexible dienone backbone.

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. malvernpanalytical.comwikipedia.org This technique provides exact bond lengths, bond angles, and the conformation of the molecule as it is packed within a crystal lattice. lucideon.comyoutube.com

A search of crystallographic databases indicates that the specific crystal structure of this compound has not been reported. If such a study were conducted, it would yield an unambiguous structural model, confirming the planarity of the conjugated system and revealing the orientation of the phenyl group relative to the dienone moiety.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Predicted Infrared (IR) Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1650-1670 (conjugated) |

| C=C (Alkene) | Stretch | ~1600-1640 |

| C=C (Aromatic) | Stretch | ~1450-1600 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

This is an interactive data table. Users can sort and filter the data.

The position of the carbonyl (C=O) stretch at a lower wavenumber (around 1660 cm⁻¹) is indicative of its conjugation with the carbon-carbon double bonds, a hallmark of α,β-unsaturated ketones.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exhibit an ECD spectrum.

However, for chiral dienones, the combination of experimental ECD measurements with computational methods like Time-Dependent Density Functional Theory (TDDFT) is a powerful approach for assigning absolute stereochemistry. unipi.ittechnologynetworks.com The process involves calculating the theoretical ECD spectrum for a known configuration (e.g., the R-enantiomer) and comparing it to the experimental spectrum. researchgate.netresearchgate.net A match between the signs and shapes of the Cotton effects in the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute configuration. nih.govmdpi.com

Quantum Chemical Calculations for Mechanistic Insights

Beyond structural elucidation, computational chemistry provides profound insights into the reactivity and potential transformations of molecules.

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure and energetics of molecules, including reaction intermediates and transition states. mdpi.comnih.gov For a reactive species like a dienone, DFT can be employed to model various reaction pathways, such as Michael additions or cycloadditions. pku.edu.cncomporgchem.comrsc.org

Ab Initio and Semi-Empirical Methods in Dienone Reactivity Prediction

In the study of dienones, including this compound, computational chemistry provides indispensable tools for predicting molecular reactivity. The two primary classes of methods employed are ab initio and semi-empirical.

Ab initio methods, meaning "from first principles," are based on solving the electronic Schrödinger equation without recourse to experimental data beyond fundamental physical constants. wikipedia.org These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), offer high accuracy for predicting properties like electron densities, energies, and molecular structures. wikipedia.org However, their significant computational cost can limit their application to smaller molecules. libretexts.org For dienones, DFT calculations are particularly useful for analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity. For instance, in a study on the related compound 2,6-dimethyl-2,5-heptadien-4-one, DFT calculations were used to determine the FMO energy gap, which is in good agreement with experimental UV-visible spectral data and helps quantify the molecule's chemical hardness and reactivity. researchgate.net

Semi-empirical methods offer a computationally less intensive alternative. researchgate.net These techniques are also based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org This parameterization allows for the inclusion of some electron correlation effects and makes the methods much faster, enabling the study of very large molecules. researchgate.netwikipedia.org While their speed is a major advantage, the accuracy of semi-empirical methods can be compromised if the molecule under investigation differs significantly from the compounds used in the method's parameterization database. wikipedia.org They are effective for exploring the reactivity of dienones by predicting electronic properties such as ionization energies, charge distributions, and spin densities. researchgate.net

The choice between these methods involves a trade-off between computational cost and desired accuracy, as detailed in the table below.

| Feature | Ab Initio Methods (e.g., DFT, Hartree-Fock) | Semi-Empirical Methods (e.g., CNDO, INDO) |

| Basis | Based on first principles of quantum mechanics. wikipedia.org | Based on Hartree-Fock formalism with empirical parameters. wikipedia.org |

| Input Data | Requires only fundamental physical constants. wikipedia.org | Uses parameters fitted to experimental or ab initio data. wikipedia.org |

| Accuracy | Generally high, provides very accurate results for small systems. researchgate.net | Variable; results can be inaccurate for molecules not in the parametrization set. wikipedia.org |

| Computational Cost | High, often limited to smaller molecules. libretexts.org | Low, suitable for very large molecules. researchgate.net |

| Application to Dienones | Predicts FMO energies, electrostatic potential, and transition states to model reactivity. researchgate.net | Rapidly calculates electronic properties like charge distribution and ionization energies. researchgate.net |

Computational Modeling of Environmental Transformation Processes

Computational modeling is a powerful tool for predicting the environmental fate of organic compounds like dienones. By simulating transformation processes, researchers can identify potential degradation products and assess the persistence of pollutants without extensive experimental investigation. nih.govuiowa.edu A key area of this research is predicting the products formed during water treatment processes, such as chlorination. acs.org

Studies on structurally related steroidal dienones have demonstrated the utility of Density Functional Theory (DFT) in this context. acs.org Researchers have used DFT to model the reaction of these compounds with free chlorine, a common disinfectant. acs.orgacs.org The computational data successfully predicted that for steroidal dienones, the reaction proceeds through a spontaneous C4 chlorination, which is followed by further reaction to yield 9,10-epoxide structures as the final, stable products. nih.govacs.orgresearchgate.net

These in silico predictions were subsequently validated through laboratory experiments. acs.org When steroidal dienones were subjected to chlorination reactions, product characterization using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the near-exclusive formation of the predicted 9,10-epoxide products. acs.org The research also highlighted that dienones and trienones exhibit much greater reactivity toward chlorine than simple enones like testosterone, a finding supported by both theoretical calculations and experimental observation. acs.org

This work underscores the potential of computational approaches to screen for and prioritize emerging pollutants, improving our understanding of the transformation products that may be generated in the environment. nih.govacs.org While these models cannot capture every complexity of environmental systems, they provide a strong baseline prediction for relative reactivity and probable transformation pathways. uiowa.edu

| Compound Class | Predicted Transformation Pathway (with Chlorine) | Experimental Outcome |

| Enones (e.g., Testosterone) | Slow C4 chlorination. acs.orgresearchgate.net | Effectively unreactive at typical chlorine doses. acs.orgacs.org |

| Dienones (e.g., Dienogest) | Spontaneous C4 chlorination followed by formation of 9,10-epoxide structures. nih.govresearchgate.net | Exclusive transformation to a single 9,10-epoxide product. acs.org |

| Trienones (e.g., 17β-Trenbolone) | Spontaneous C4 chlorination to yield 4-chloro derivatives. acs.orgresearchgate.net | Near-exclusive formation of 4-chloro products. acs.org |

Derivatization and Functionalization of 2 Methyl 6 Phenylhepta 2,5 Dien 4 One for Advanced Materials and Chemical Building Blocks

Synthesis of Dienone-Containing Libraries and Analogues

The creation of compound libraries with diverse structures is a cornerstone of modern drug discovery and materials science. The dienone moiety is an excellent scaffold for such endeavors due to its susceptibility to a wide range of chemical transformations.

Combinatorial Approaches to Structurally Diverse Dienones

Combinatorial chemistry provides a powerful platform for the rapid generation of large collections of related compounds. For dienone-based structures, this approach allows for systematic variation at multiple positions on the molecular scaffold, leading to libraries with significant structural diversity. A successful strategy involves a "build-and-diversify" approach, where a core dienone structure is first synthesized and then subjected to various coupling reactions.

One prominent method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov For instance, a library of 3,5-substituted enones was successfully synthesized starting from bromoenones, which were then diversified by coupling with a wide array of aromatic and vinyl boronic acids. nih.gov This methodology allows for the introduction of diverse appendages, significantly expanding the chemical space covered by the library. nih.gov Another approach involves a Sonogashira coupling followed by a dipolar cycloaddition sequence to generate triazole-containing dienone analogues. nih.gov These combinatorial strategies are instrumental in exploring structure-activity relationships and identifying compounds with desired properties.

Table 1: Combinatorial Strategies for Dienone Library Synthesis

| Strategy | Key Reaction | Diversity Input | Resulting Scaffold |

|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed cross-coupling | Commercially available boronic acids | 3,5-disubstituted enones nih.gov |

| Sonogashira/Cycloaddition | Pd/Cu-catalyzed coupling followed by reaction with sodium azide | Various alkynes | Enones with triazole substituents nih.gov |

Design and Synthesis of Marine Prostanoid Analogues with Dienone Cores

Marine organisms are a rich source of structurally unique and biologically active natural products, many of which feature a dienone core. The synthesis of analogues of these marine prostanoids is a key area of research aimed at developing new therapeutic agents. A series of brominated cross-conjugated dienones, analogous to marine prostanoids, have been synthesized to evaluate their biological activity. rsc.org

The synthetic routes employed to create these analogues include sophisticated chemical transformations such as a domino 3-aza Claisen/Mannich reaction starting from an enamine, and an intramolecular Wittig reaction following a dioxolane ester alkylation. rsc.org These methods allowed for the creation of a series of compounds featuring the characteristic cross-conjugated dienone system. rsc.org Biological evaluation of these synthetic analogues revealed significant cytotoxicity, with some compounds exhibiting activity in the nanomolar range, comparable to natural punaglandins. rsc.org The research indicated that modifications to the side-chains, such as the inclusion of a 1-hydroxyphenyl-butyl moiety or a simple phenyl ester, dramatically influenced the cytotoxic potency of the molecules. rsc.org

Table 2: Cytotoxicity of Selected Marine Prostanoid Analogues

| Compound Series | Key Structural Feature | Cytotoxicity Range |

|---|---|---|

| Series 1 | ω-side-chain with a 1-hydroxyphenyl-butyl moiety | Good cytotoxicity rsc.org |

| Series 2 | Shorter α-side-chain with a phenyl ester | Dramatic increase in cytotoxicity rsc.org |

Polymeric and Supramolecular Applications of Dienone Scaffolds

The unique electronic and structural features of dienones make them attractive candidates for incorporation into larger, more complex systems like polymers and supramolecular assemblies. These materials can exhibit novel properties and functions arising from the collective behavior of the organized dienone units.

Dienone-ether macrocycles (DEMs) have been identified as a novel class of building blocks for creating crystalline materials with potential applications in supramolecular chemistry. monash.edu A modular synthetic approach allows for the tuning of the size and shape of these macrocycles, as well as the incorporation of specific functional elements. monash.edu The resulting structures can display diverse conformations and packing arrangements in the solid state, influencing their inclusion properties. monash.edu

Furthermore, dienone-containing scaffolds can be integrated into supramolecular polymers. These are polymeric arrays held together by non-covalent interactions, which can lead to materials with dynamic properties such as stimuli-responsiveness and self-healing. rsc.org The self-assembly of discotic molecules, for example, can generate one-dimensional columnar architectures that can be decorated with ligands for specific biological targeting. nih.gov The dienone unit, when incorporated into such systems, can influence the electronic properties and packing of the assembly. The construction of robust polymeric scaffolds, including hydrogels and elastomers, often relies on self-assembling motifs to create versatile networks, a role that functionalized dienone derivatives could potentially fill. nih.govfudan.edu.cn

Role as a Versatile Building Block in Complex Molecule Synthesis

The dienone moiety is a powerful synthon in organic synthesis, participating in a wide range of reactions that allow for the construction of complex molecular frameworks. Its conjugated system of double bonds and a carbonyl group provides multiple sites for nucleophilic and electrophilic attack, as well as participation in pericyclic reactions.

One of the most significant applications of the dienone system is in the Diels-Alder reaction, where it can act as a dienophile. Quinones, which contain a cyclic dienone structure, have a long history of use in total synthesis for constructing polycyclic systems. scispace.com This cycloaddition reaction allows for the rapid formation of multiple carbon-carbon bonds with high stereocontrol, providing access to complex decalin building blocks that are precursors to steroids and other natural products. scispace.com

Moreover, related structures like yne-enones (2-(1-alkynyl)-2-alken-1-ones) serve as platforms for diversity-oriented catalytic cascade reactions. nih.gov These cascades, often catalyzed by metals such as palladium or gold, can lead to a rapid increase in molecular complexity, affording highly substituted carbocycles and heterocycles from simple, linear precursors. nih.gov The inherent reactivity of the conjugated diene component is also a valuable feature. Conjugated dienes are common structural motifs in bioactive natural products and are key intermediates in many synthetic pathways, often prepared through methods like the dehydrogenation of aliphatic acids. nih.gov

Heterocyclic Synthesis via Dienone Transformations

The transformation of dienones into heterocyclic compounds is a well-established and powerful strategy in synthetic organic chemistry. The electron-deficient nature of the dienone's double bonds makes them excellent Michael acceptors and participants in cycloaddition reactions, leading to a wide variety of heterocyclic rings.

Dienones can serve as dienophiles in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienes, such as 1,3,5-triazines, to efficiently synthesize various substituted pyrimidines and other nitrogen-containing heterocycles. nih.gov This type of reaction is powerful for forming multiple bonds in a single step, often with high regioselectivity. nih.gov

Additionally, multicomponent reactions involving dienone precursors or related structures provide a streamlined approach to complex heterocycles. For example, a tandem Knoevenagel-Michael reaction protocol utilizing a 2-pyrone (a cyclic dienone) with an arylglyoxal and a pyrimidine-2,4,6-trione has been developed to synthesize a novel, highly functionalized pyrimidine (B1678525) derivative. mdpi.com Furthermore, intramolecular reactions of functionalized dienones can lead to fused heterocyclic systems. Acyl transfer-annulation reactions, for example, can convert heteroaryl ketones into N-fused heterocycles through a process driven by aromatization. nih.gov The versatility of the dienone scaffold thus provides access to a vast array of heterocyclic structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-6-phenylhepta-2,5-dien-4-one, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via rhodium-catalyzed linear codimerization of alkyl phenyl ketenes with internal alkynes. For example, RhCl(PPh₃)₃ catalyzes the reaction of ethyl phenyl ketene with 3-hexyne in mesitylene at 120°C under argon, yielding stereoselective dienones (e.g., (2Z,5E)-isomers) with >90% efficiency . Key variables include catalyst loading (5 mol%), solvent polarity, and alkyne substitution patterns. Optimization requires monitoring via GC-MS and NMR to validate regioselectivity.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

- Methodological Answer : Structural confirmation relies on tandem techniques:

- NMR : ¹H/¹³C NMR identifies olefinic protons (δ 5.2–6.5 ppm) and ketone carbonyls (δ 195–210 ppm).

- IR : Strong absorption at ~1680 cm⁻¹ confirms α,β-unsaturated ketone groups.

- MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.151).

- X-ray crystallography resolves stereochemistry for crystalline derivatives. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What computational methods are recommended to model the electronic properties of this compound, and how do they inform reactivity in transition-metal catalysis?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity. For example, the conjugated dienone system exhibits low LUMO energy (-1.8 eV), favoring nucleophilic attack at the β-position. Solvent effects (e.g., toluene vs. DMSO) are modeled using the Polarizable Continuum Model (PCM). These insights guide catalyst selection (e.g., Rh vs. Ru) for C–C bond activation .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Solutions include:

- Cross-referencing with the NIST Chemistry WebBook for standardized spectra .

- Re-running experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Using deuterated analogs to isolate solvent peaks.

- Computational validation via Gaussian-simulated spectra .

Q. What mechanistic insights explain the stereoselectivity of rhodium-catalyzed reactions involving this compound precursors?

- Methodological Answer : Stereoselectivity arises from η⁴-coordination of the ketene-alkyne intermediate to Rh(I), favoring syn addition. Kinetic studies (Eyring plots) reveal a lower activation barrier (ΔG‡ = 22 kcal/mol) for the (2Z,5E)-isomer due to reduced steric hindrance between the phenyl group and catalyst ligands. Isotopic labeling (e.g., ¹³C-tracing) confirms migratory insertion pathways .

Methodological Challenges and Solutions

Q. How can researchers address instability of this compound under ambient conditions?

- Methodological Answer : The compound’s α,β-unsaturated ketone moiety is prone to Michael addition or oxidation. Stabilization strategies include:

- Storage at -20°C under argon with molecular sieves.

- Derivatization as acetals or silyl enol ethers for long-term storage.

- Use of radical inhibitors (e.g., BHT) during purification .

Q. What experimental designs are optimal for studying the compound’s role in [4+2] cycloadditions?

- Methodological Answer : Design a kinetic vs. thermodynamic control study:

- Thermodynamic : High-temperature (80–100°C) reactions in DMF favor endo transition states.

- Kinetic : Low-temperature (-78°C) conditions in THF with Lewis acids (e.g., BF₃·OEt₂) stabilize exo pathways.

- Monitor via in situ FTIR or reaction calorimetry to track exothermicity .

Critical Research Gaps

- Bioactivity Screening : No peer-reviewed data exists on cytotoxicity or enzyme inhibition. Proposed studies: in silico docking (e.g., COX-2 inhibitors) followed by in vitro assays .

- Polymer Chemistry : Potential as a monomer for conjugated polymers; requires radical polymerization trials with AIBN initiators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.